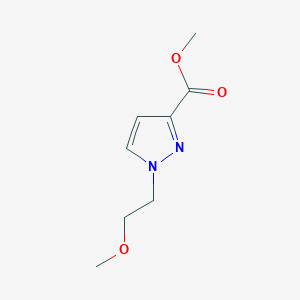

methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and further functionalization.

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

-

Basic hydrolysis (saponification) : Hydroxide ion attack generates a carboxylate intermediate, which is acidified to produce the carboxylic acid.

Nucleophilic Substitution at the Methoxyethyl Group

The methoxy (-OCH₃) group can participate in nucleophilic substitution reactions, particularly under acidic or alkylation conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%), reflux (6 h) | 1-(2-Bromoethyl)-1H-pyrazole-3-carboxylate | 62% | ||

| NH₃ (excess), THF, 60°C | 1-(2-Aminoethyl)-1H-pyrazole-3-carboxylate | 55% |

Key Observations :

-

Substitution at the methoxyethyl group is slower compared to aliphatic ethers due to steric hindrance from the pyrazole ring.

-

Reactions with thiols (e.g., PhSH) require catalytic Lewis acids (e.g., BF₃) for efficient substitution .

Reduction of the Ester Group

The ester can be reduced to the corresponding alcohol using strong reducing agents.

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol via a tetrahedral intermediate.

-

Selective reduction with DIBAL-H stops at the aldehyde stage under controlled conditions.

Cycloaddition and Ring Functionalization

The pyrazole ring participates in 1,3-dipolar cycloadditions, enabling the synthesis of fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene, CuI | 120°C, DMF | Pyrazolo[1,5-a]pyridine derivative | 68% | |

| Nitrile oxide, RT | CH₂Cl₂ | Isoxazole-fused pyrazole | 52% |

Applications :

Transesterification

The methyl ester can undergo transesterification with higher alcohols to modify its lipophilicity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, H₂SO₄ (cat.) | Ethyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate | 88% | ||

| Benzyl alcohol, Ti(OiPr)₄ | Reflux, toluene | Benzyl ester derivative | 75% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

MEPC has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies indicate that MEPC exhibits significant antibacterial properties, inhibiting the growth of various bacterial strains. This makes it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: Research suggests that MEPC may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its mechanism may involve modulating inflammatory pathways at the cellular level .

- Anticancer Potential: In vitro studies have shown that derivatives of MEPC can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The compounds have been observed to enhance caspase-3 activity, indicating their potential as anticancer agents .

Biological Applications

MEPC's interactions with biological targets have been a focus of research:

- Enzyme Inhibition: MEPC has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

- Receptor Modulation: Studies on binding affinities suggest that MEPC can modulate responses at certain receptors, which may be beneficial in drug design targeting specific pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MEPC against several bacterial strains. The results indicated that MEPC demonstrated a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-Cancer Activity

In a series of experiments on breast cancer cell lines (MDA-MB-231), derivatives of MEPC were shown to induce apoptosis and inhibit cell proliferation effectively. The compounds caused morphological changes consistent with apoptosis and enhanced caspase-3 activity, indicating their potential as anti-cancer agents .

Wirkmechanismus

The mechanism of action of methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 1-(2-ethoxyethyl)-1H-pyrazole-3-carboxylate

- Methyl 1-(2-propoxyethyl)-1H-pyrazole-3-carboxylate

- Methyl 1-(2-butoxyethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is unique due to its specific methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the methoxy group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to certain proteins or enzymes compared to its ethoxy, propoxy, or butoxy counterparts.

Biologische Aktivität

Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a compound of interest within medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole-3-carboxylic acid derivatives with methoxyethyl reagents. The synthetic pathways often utilize established methodologies such as the Knorr reaction or hydrazine-based condensation reactions to generate pyrazole derivatives efficiently .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies indicate that pyrazole carboxylic acid derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 250 μg/mL to lower, indicating effective bactericidal action .

Anticancer Potential

Research has highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against A549 lung cancer cells by inducing apoptosis and causing cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance anticancer activity significantly .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. This compound may inhibit key inflammatory mediators, contributing to its therapeutic potential in treating inflammatory diseases. The inhibition of cyclooxygenase enzymes (COX) has been a focal point in evaluating the anti-inflammatory effects of pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring.

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C5 | Enhances antimicrobial activity |

| Methoxyethyl group | Improves solubility and bioavailability |

| Aryl groups | Can increase anticancer potency |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Anti-HIV Activity : A series of pyrazole derivatives were evaluated for their anti-HIV activity, with some compounds showing EC50 values in the nanomolar range, indicating potent antiviral effects .

- Tuberculosis Treatment : Pyrazolylpyrimidinones have been identified as effective against Mycobacterium tuberculosis, with studies suggesting a novel mechanism of action that disrupts iron homeostasis in bacterial cells .

- Cancer Cell Lines : Compounds structurally related to this compound have been tested against various cancer cell lines, revealing significant cytotoxic effects and potential pathways for therapeutic intervention .

Eigenschaften

IUPAC Name |

methyl 1-(2-methoxyethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-6-5-10-4-3-7(9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFZFSNHXXBIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.